Methyl 9,12-octadecadienoate
Description
Contextualizing Methyl Linolelaidate within Lipid Biochemistry Research
Methyl linolelaidate is a derivative of linolelaidic acid, which is the trans isomer of linoleic acid. cymitquimica.com In the field of lipid biochemistry, it serves as a crucial model compound for studying the metabolism and effects of trans fatty acids. cymitquimica.com Its structure, characterized by a long hydrocarbon chain with two double bonds in the trans configuration, makes it a subject of interest in understanding lipid chemistry and fatty acid metabolism. cymitquimica.com
The esterification of linolelaidic acid with methanol (B129727) to form methyl linolelaidate is a common method of synthesis. smolecule.com This process, along with transesterification of triglycerides, allows for the production of this compound for various research applications. smolecule.com Due to its hydrophobic nature, methyl linolelaidate is soluble in organic solvents but has limited solubility in water. cymitquimica.com
Academic Significance of Trans-Fatty Acid Methyl Esters in Research
Trans-fatty acid methyl esters (FAMEs), including methyl linolelaidate, hold considerable importance in academic research, primarily due to their analytical applications and their role in understanding the biological impacts of trans fats. FAMEs are the preferred derivatives for gas chromatography (GC) analysis because of their volatility and high thermal stability. thermofisher.com This analytical technique is widely used to determine the identity and concentration of fatty acids in various matrices. thermofisher.comgcms.cz
The separation of FAME isomers, particularly cis and trans isomers like methyl linoleate (B1235992) and methyl linolelaidate, is often achieved using high-polarity cyanopropyl capillary columns in GC. gcms.cz Methyl linolelaidate is frequently included as a component in FAME standard mixtures used for calibrating analytical instruments and identifying fatty acids in complex samples like those from food and biological tissues. sigmaaldrich.comlcms.czshimadzu.com The distinct chromatographic behavior of trans isomers compared to their cis counterparts is fundamental to their quantification and study. thermofisher.com
Furthermore, the study of trans-FAMEs is critical for investigating the metabolic fate and physiological effects of trans fatty acids. Research has explored the interactions of these molecules with biological systems, including their potential to influence metabolic pathways related to lipid metabolism and inflammation. smolecule.com For instance, studies have investigated the inhibitory effects of methyl linolelaidate on lipid peroxidation and its potential to modulate the activity of enzymes like lipoxygenase and cyclooxygenase. cymitquimica.com The conversion of cis lipids to trans lipids by free radicals, a process in which methyl linolelaidate can be a product, is also a significant area of research, providing insights into cellular free radical activity. acs.orgresearchgate.net
Historical Perspectives on Methyl Linolelaidate Research Trajectories
Early research involving methyl linolelaidate dates back to at least the mid-20th century. A notable study published in 1954 investigated the reaction of methyl linoleate and methyl linolelaidate with di-t-butyl peroxide, indicating an early interest in the chemical reactivity of these isomers. acs.org
The development of gas-liquid chromatography (GLC) as a primary analytical tool for fatty acid analysis significantly propelled research involving FAMEs, including methyl linolelaidate. The ability to separate and quantify individual fatty acid isomers allowed for more detailed investigations into the composition of fats and oils and the changes they undergo during processing.
More contemporary research has continued to build on this foundation, utilizing advanced analytical techniques like GC-mass spectrometry (GC-MS) for more precise identification and quantification. lcms.cznih.gov The focus has expanded to include its role as a biomarker for free radical activity in cellular lipidomes and its potential biological activities. cymitquimica.comacs.orgresearchgate.net The synthesis of methyl linolelaidate and its use as an analytical standard remain crucial for ongoing research in lipidomics, food science, and biochemistry. sigmaaldrich.comchemicalbook.comsigmaaldrich.com
Table 1: Key Research Applications of Methyl Linolelaidate
| Research Area | Application of Methyl Linolelaidate | Key Research Findings |
|---|---|---|
| Analytical Chemistry | Used as a standard for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com | Enables the identification and quantification of trans fatty acids in various samples. thermofisher.comgcms.cz Included in standard FAME mixtures for method validation. lcms.czshimadzu.com |
| Lipid Biochemistry | Serves as a model compound to study trans fatty acid metabolism. cymitquimica.com | Investigated for its potential to inhibit lipid peroxidation and influence enzyme activity. cymitquimica.com |
| Free Radical Chemistry | Used to study the isomerization of cis to trans lipids by thiyl radicals. acs.orgresearchgate.net | The formation of trans lipids can serve as a biomarker for free radical activity in cellular systems. acs.orgresearchgate.net |
| Organic Synthesis | Acts as a synthetic intermediate for other chemical compounds. chemicalbook.com | Utilized in the preparation of other fatty acid derivatives for further study. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2462-85-3 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-9,12-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3 |
InChI Key |
WTTJVINHCBCLGX-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC |
boiling_point |
373.00 to 374.00 °C. @ 760.00 mm Hg |
melting_point |
-35 °C |
Other CAS No. |
2566-97-4 11068-03-4 112-63-0 2462-85-3 |
physical_description |
Liquid |
Related CAS |
19680-96-7 |
Synonyms |
9,11-octadecadienoic acid, 13-hydroperoxy-, methyl ester, (9Z,11E) 9,12-octadecadienoic acid (9Z,12Z)-, methyl ester, hydroperoxide methyl (9Z,11E)-13-hydroperoxy-9,11-octadecadienoate methyl 13-hydroperoxy-cis,trans-9,11-octadecadienoate methyl linoleate 13-hydroperoxide, (9Z,11E)- methyl linoleate hydroperoxide |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Methyl Linolelaidate
Chemical and Enzymatic Synthesis Approaches
The synthesis of methyl linolelaidate can be achieved through several routes, primarily involving the esterification of linolelaidic acid or the transesterification of oils containing linolelaidic acid triglycerides.
Esterification Reactions for Methyl Linolelaidate Production
Esterification is a common and direct method for producing methyl linolelaidate. This process involves the reaction of linolelaidic acid with methanol (B129727) in the presence of an acid catalyst. smolecule.com The reaction converts the carboxylic acid group of linolelaidic acid into a methyl ester. Strong acids such as sulfuric acid (H₂SO₄) are often employed as catalysts to facilitate this reaction. researchgate.net The general reaction can be represented as:
Linolelaidic Acid + Methanol ⇌ Methyl Linolelaidate + Water
Microwave irradiation has been explored as a method to accelerate the esterification process. For instance, in the synthesis of biodiesel from tofu dregs oil, an initial esterification step using H₂SO₄ was performed under microwave heating to reduce the free fatty acid content before transesterification. researchgate.net
Transesterification Processes for Methyl Linolelaidate Formation
Transesterification is a widely used industrial process for the production of fatty acid methyl esters (FAMEs), including methyl linolelaidate, from triglycerides found in vegetable oils and animal fats. smolecule.com This process, also known as alcoholysis, involves the reaction of a triglyceride with an alcohol, typically methanol, in the presence of a catalyst to produce a mixture of FAMEs and glycerol. psu.edu
Catalysts for Transesterification:
Base Catalysts: Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are common homogeneous catalysts due to their high activity and low cost. smolecule.comresearchgate.netchemrxiv.org The catalyst is first dissolved in methanol, which then reacts with the oil. psu.edu
Acid Catalysts: Acid catalysts can also be used, particularly when the feedstock has a high free fatty acid content. researchgate.net
Enzymatic Catalysts: Lipases are increasingly being investigated as biocatalysts for transesterification. They offer advantages such as milder reaction conditions and higher selectivity. mdpi.com For instance, a combination of lipases has been used for the enzymatic transesterification of waste frying oil. mdpi.com In another study, immobilized lipase (B570770) from Candida antarctica (CaLA) was used for the interesterification of crude palm oil with methyl acetate (B1210297). semanticscholar.orgresearchgate.net
Heterogeneous Catalysts: Solid catalysts like sodium aluminate (NaAlO₂) are being explored to simplify product purification and catalyst recovery. chemrxiv.org
The transesterification reaction is reversible, and an excess of methanol is often used to shift the equilibrium towards the formation of methyl esters. psu.edu The reaction temperature typically ranges from 40-65°C. psu.edu
Table 1: Comparison of Transesterification Methods for FAME Production
| Catalyst Type | Catalyst Example | Reaction Conditions | Advantages | Disadvantages |
| Homogeneous Base | NaOH, KOH | 40-65°C, atmospheric pressure | High conversion, low cost | Sensitive to free fatty acids and water, soap formation |
| Homogeneous Acid | H₂SO₄ | Higher temperatures and pressures | Tolerant to free fatty acids | Slower reaction rates, corrosive |
| Enzymatic | Lipases | Mild (e.g., 38°C, pH 7) | High selectivity, mild conditions | Higher cost, potential for inactivation |
| Heterogeneous Solid | NaAlO₂ | Varies with catalyst | Easy separation and reuse | Can be less active than homogeneous catalysts |
Advanced Chemical Synthetic Routes for Stereoisomeric Control
The synthesis of specific stereoisomers of methyl linolelaidate, which has trans double bonds at the 9th and 12th carbon positions, requires precise control over the reaction chemistry. smolecule.com Advanced synthetic routes may involve multi-step organic reactions designed to selectively introduce these trans double bonds. While direct sources detailing specific advanced synthetic routes for stereoisomeric control of methyl linolelaidate are limited in the provided search results, the general principle involves using stereoselective reactions common in organic chemistry to build the fatty acid chain with the desired double bond geometry before or during the esterification process.
Post-Synthetic Chemical Transformations
Once synthesized, methyl linolelaidate can undergo further chemical reactions, primarily at its unsaturated double bonds.
Oxidation Pathways and Mechanisms of Methyl Linolelaidate
Methyl linolelaidate is susceptible to oxidation at its double bonds, especially under conditions of high temperature or exposure to light. smolecule.comcymitquimica.com This process can lead to the formation of various oxidation products, including hydroperoxides. smolecule.com The oxidation of methyl linolelaidate has been studied using oxidant systems like methyltrioxorhenium/H₂O₂/pyridine. researchgate.netresearchgate.netnih.gov
In one study, the oxidation of methyl linolelaidate with this system yielded two monoepoxides: 9-undecenoic acid, 11-(3-pentyloxiranyl) methyl ester, and oxiraneoctanoic acid, 3-(2-octenyl)-methyl ester. researchgate.net The formation of these oxidation products is consistent with an electrophilic oxygen transfer mechanism, where the selectivity is influenced by the nucleophilicity of the double bonds. researchgate.netresearchgate.net Research has also shown that methyl linolelaidate may have inhibitory effects on lipid peroxidation, potentially by reducing the activity of enzymes like lipoxygenase or cyclooxygenase. cymitquimica.combiosynth.comcymitquimica.com
Table 2: Oxidation Products of Methyl Linolelaidate
| Reactants | Oxidation Products |
| Methyl linolelaidate, Methyltrioxorhenium/H₂O₂/pyridine | 9-undecenoic acid, 11-(3-pentyloxiranyl) methyl ester |
| oxiraneoctanoic acid, 3-(2-octenyl)-methyl ester |
Hydrogenation Studies and Derivative Formation
Hydrogenation is a chemical reaction that can be used to convert unsaturated fatty acid esters like methyl linolelaidate into saturated ones. smolecule.com This process involves the addition of hydrogen (H₂) across the double bonds, typically in the presence of a metal catalyst. The complete hydrogenation of methyl linolelaidate would yield methyl stearate. The standard enthalpy change for this type of reaction is approximately -233.0 kJ/mol. smolecule.com The reaction can be represented as:
C₁₉H₃₄O₂ + 2H₂ → C₁₉H₃₈O₂
Hydrogenation is a critical process in the food industry for converting liquid oils into semi-solid or solid fats. It is also relevant in the production of certain biofuels and chemical feedstocks. cymitquimica.combiosynth.com
Isomerization Dynamics and Catalytic Influences
Isomerization represents a fundamental transformation for methyl linolelaidate, altering its geometric structure and, consequently, its physical and chemical properties. This process can be induced through various catalytic means, with radical and thermal methods being particularly significant.
Thiyl Radical-Mediated Isomerization
The cis-trans isomerization of the double bonds in fatty acid esters like methyl linoleate (B1235992) and its trans-isomer, methyl linolelaidate, can be effectively catalyzed by thiyl radicals (RS•). researchgate.net This process is of interest not only for synthetic applications but also as an indicator of free radical activity within biological systems. acs.org The mechanism involves the reversible addition of a thiyl radical to a carbon-carbon double bond. researchgate.net This addition temporarily breaks the π-bond, allowing for rotation around the σ-bond. Subsequent elimination of the thiyl radical can result in the formation of the more thermodynamically stable trans isomer. nih.gov
Detailed kinetic studies have been performed to understand these dynamics. For instance, the isomerization of methyl linolelaidate (LEE) catalyzed by thiyl radicals demonstrates a clear progression towards equilibrium. When methyl linolelaidate is exposed to thiyl radicals, it isomerizes into its geometric isomers: methyl (9E,12Z)-octadecadienoate (LEZ), methyl (9Z,12E)-octadecadienoate (LZE), and methyl (9Z,12Z)-octadecadienoate (LZZ). doi.org
| Reaction Time (seconds) | LEE (%) | LEZ + LZE (%) | LZZ (%) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| ~50 | ~85 | ~14 | ~1 |
| ~100 | ~75 | ~22 | ~3 |
| 200 (Equilibrium) | 70 | 26 | 4 |
This table illustrates the change in the relative concentrations of methyl linolelaidate (LEE) and its isomers over time, reaching an equilibrium ratio of LZZ:LZE:LEZ:LEE = 4:13:13:70. Data adapted from a 2017 study on the reaction of thiyl radicals with methyl linoleate. doi.org
Thermal Induction of Isomerization
High temperatures can induce the isomerization of methyl linolelaidate, leading to the formation of various geometric and positional isomers, including conjugated linoleic acids (CLAs). researchgate.netunit.no When subjected to thermal treatment at temperatures around 250°C under an inert atmosphere, the 9-trans,12-trans (9t,12t) fatty acid molecules in methyl linolelaidate isomerize. unit.nounit.no
The products of this thermal induction include the cis/trans isomers 9c,12t and 9t,12c, as well as the fully cis isomer, 9c,12c. unit.no Notably, the profile of conjugated linoleic acid isomers formed from the thermal treatment of methyl linolelaidate is identical to that produced from the thermal induction of its all-cis counterpart, methyl linoleate. researchgate.netunit.no The mechanisms proposed for the formation of CLAs under these conditions include free-radical chain reactions and pericyclic researchgate.netacs.org-sigmatropic rearrangements. researchgate.net While the types of isomers formed are the same, the rates of formation can differ; the isomerization of linoleic acid (9c,12c) generally proceeds at a higher rate than that of linoelaidic acid (9t,12t). unit.no
Alkylation Reactions
Alkylation of methyl linoleate, the cis-isomer of methyl linolelaidate, has been investigated using propene in the presence of ionic liquids and metal salt catalysts. nih.gov This acid-catalyzed reaction aims to introduce alkyl branches onto the fatty acid chain. The process, however, is complex, with competing reactions such as oligomerization of the fatty acid ester and the alkene. nih.gov
The choice of catalytic system is crucial for directing the reaction towards alkylation. A study found that the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][Tf2N]) combined with aluminum tris(trifluoromethylsulfonyl)imide (Al(Tf2N)3) was a particularly suitable medium. In this system, the alkylation of methyl linoleate with propene could effectively compete with the oligomerization side reactions. nih.gov The reaction is typically carried out under pressure and at elevated temperatures.
| Parameter | Condition |
|---|---|
| Substrate | Methyl Linoleate |
| Alkylating Agent | Propene |
| Catalytic System | [bmim][Tf2N]/Al(Tf2N)3 |
| Temperature | 100 °C |
| Pressure | 7–9 bar (propene) |
| Reaction Time | 5–24 hours |
This table summarizes the typical experimental conditions for the alkylation of methyl linoleate with propene in an ionic liquid medium. Data sourced from a 2015 study on the reaction. nih.gov
Other metal salts, such as nickel(II) bis(trifluoromethylsulfonyl)imide (Ni(Tf2N)2) and yttrium(III) bis(trifluoromethylsulfonyl)imide (Y(Tf2N)3), were found to be ineffective, yielding primarily unreacted starting material. nih.gov The use of copper(II) bis(trifluoromethylsulfonyl)imide (Cu(Tf2N)2) led to dimerization, alkylation, and significant transesterification. nih.gov
Sophisticated Analytical Characterization and Quantification of Methyl Linolelaidate
Chromatographic Techniques in Methyl Linolelaidate Analysis
Chromatography is the cornerstone of FAME analysis, providing the necessary separation power to resolve complex mixtures of fatty acid derivatives. Gas chromatography and thin-layer chromatography are particularly prominent in the analysis of methyl linolelaidate.
Gas chromatography (GC) is the preferred and most powerful technique for the detailed analysis of FAMEs, including methyl linolelaidate. scioninstruments.com The process involves the derivatization of fatty acids into their more volatile methyl esters, which are then separated based on their chemical and physical properties as they pass through a capillary column. scioninstruments.comgcms.cz GC offers high resolution and sensitivity, enabling the separation of individual fatty acids from complex mixtures. scioninstruments.com
The choice of stationary phase within the GC column is critical for achieving the desired separation. Polar stationary phases, such as polyethylene (B3416737) glycols (e.g., FAMEWAX) and cyanopropyl silicones, are commonly employed for FAME analysis. restek.comresearchgate.net These phases allow for the separation of fatty acids based on their carbon chain length, the degree of unsaturation, and the configuration of double bonds (cis vs. trans). researchgate.net
For quantitative analysis, a flame ionization detector (FID) is typically used due to its high sensitivity and wide linear range for carbon-containing compounds. researchgate.net To ensure accuracy, an internal standard, such as heptadecanoic acid (C17:0), is often added to the sample before the derivatization step. nih.gov This allows for the correction of variations in sample preparation and injection volume. nih.gov
| Stationary Phase Type | Common Trade Names | Key Separation Characteristics | Reference |
|---|---|---|---|
| Polyethylene Glycol (PEG) | FAMEWAX, Carbowax | Separates based on carbon chain length and degree of unsaturation. Good for general FAME profiling. | restek.com |
| Cyanopropyl Polysiloxane | SP-2560, HP-88, DB-23 | Highly polar, excellent for resolving geometric (cis/trans) and positional isomers. | researchgate.netsigmaaldrich.com |
The analysis of complex fatty acid profiles, which can contain numerous positional and geometric isomers, has driven the development of high-resolution GC methods. nih.gov A key advancement in this area has been the transition from packed columns to capillary columns, which offer significantly greater separation efficiency. gcms.cz Modern high-resolution capillary GC can resolve over one hundred different FAMEs in a single analytical run. nih.gov
The pursuit of higher resolution has led to the use of very long capillary columns, often 100 meters or more in length. gcms.cz These long columns, in combination with highly polar stationary phases, provide the necessary efficiency to separate closely eluting isomers. sigmaaldrich.com For instance, highly polar 100% biscyanopropyl stationary phases are recognized for their superior ability to separate complex mixtures of cis and trans FAME isomers. sigmaaldrich.com The development of specialized stationary phases, such as those specifically tested for the resolution of omega-3 and omega-6 fatty acids, further enhances the capabilities of high-resolution GC. restek.com
The separation of cis and trans isomers, such as methyl linoleate (B1235992) and methyl linolelaidate, is a particularly challenging aspect of FAME analysis. This requires careful optimization of the capillary column and chromatographic conditions. The key to this separation lies in the use of highly polar stationary phases, with cyanopropyl-based phases being the most effective. researchgate.net The high polarity of these phases allows for differential interaction with the cis and trans isomers, leading to their separation.
Several factors influence the resolution of cis and trans isomers:
Stationary Phase: Highly polar phases, such as those with a high percentage of biscyanopropyl or cyanopropylpolysiloxane, are essential. researchgate.netsigmaaldrich.com
Column Length: Longer columns provide more theoretical plates and thus better resolution. Columns of 100 meters are often used for this purpose. gcms.cz
Internal Diameter and Film Thickness: Narrower columns (e.g., 0.18 mm I.D.) and thinner films can improve efficiency and reduce analysis time. sigmaaldrich.com
Carrier Gas: The choice of carrier gas (e.g., hydrogen versus helium) can impact efficiency and speed. sigmaaldrich.com
Temperature Program: Optimizing the oven temperature program is crucial to achieve the best separation in the shortest possible time. researchgate.net
Even with optimized conditions, baseline resolution of all cis and trans isomers may not be achievable, necessitating the use of well-characterized reference materials to monitor column performance.
Thin-layer chromatography (TLC) is a valuable technique for the separation of lipids and their derivatives based on polarity. rockefeller.edu In the context of methyl linolelaidate analysis, argentation TLC (AgNO3-TLC) is particularly useful. nih.govnih.gov This technique involves impregnating the stationary phase (typically silica (B1680970) gel) with silver nitrate. nih.gov The silver ions interact with the double bonds of the unsaturated fatty acid methyl esters, allowing for separation based on the number, position, and geometry of these double bonds. nih.gov
Argentation TLC can effectively separate FAMEs into fractions containing saturated, monounsaturated, and polyunsaturated compounds. nih.gov Furthermore, it can resolve cis and trans isomers, as the silver ions interact more strongly with the less sterically hindered cis double bonds. nih.gov This technique can be used as a preparative step to isolate specific fractions of FAMEs for subsequent analysis by GC, which can be particularly useful for complex samples where co-elution in GC is a problem. slu.se
Gas Chromatography (GC) for Separation and Quantification
Spectroscopic and Spectrometric Approaches
While chromatography is essential for separation, spectroscopic and spectrometric techniques are vital for the structural elucidation and confirmation of the identity of the separated components.
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the structural elucidation of FAMEs. nih.govnih.gov In GC-MS, as the separated FAMEs elute from the GC column, they enter the mass spectrometer where they are ionized and fragmented. nih.gov The resulting mass spectrum is a unique fragmentation pattern that can be used to identify the compound.
For methyl linolelaidate, the mass spectrum will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule. restek.comnih.gov While standard electron ionization (EI) can provide valuable information, it may not be sufficient to definitively locate the position of the double bonds. nih.govresearchgate.net More advanced MS techniques, such as chemical ionization with covalent adduct formation, can provide unambiguous information about the double bond positions. nih.gov Tandem mass spectrometry (MS/MS) can also be employed to obtain more detailed structural information by fragmenting specific ions from the initial mass spectrum. nih.gov The interpretation of these mass spectra, often aided by comparison to spectral libraries, allows for the confident identification of methyl linolelaidate and its differentiation from other isomers. researchgate.net
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H34O2 | nih.gov |
| Molecular Weight | 294.47 g/mol | nih.gov |
| Monoisotopic Mass | 294.255880323 Da | nih.gov |
| Key Mass Spectrum Peaks (m/z) | 67, 81, 55, 68, 96 | nih.gov |
Mass Spectrometry (MS) for Structural Elucidation
Tandem Mass Spectrometry for Double Bond Geometry Characterization (e.g., Acetonitrile (B52724) Chemical Ionization)
While standard GC-MS can identify methyl linolelaidate, determining the precise geometry (cis or trans) and position of its double bonds requires more sophisticated techniques like tandem mass spectrometry (MS/MS). Acetonitrile chemical ionization (CI) coupled with tandem mass spectrometry has emerged as a powerful method for this purpose. nih.govnih.gov
This technique involves the reaction of the FAME molecule with a reagent ion, m/z 54, which is generated from the self-reaction of acetonitrile under chemical ionization conditions. nih.govshimadzu.com This reaction forms a covalent adduct ion, [M+54]⁺. nih.gov When this adduct ion is subjected to collision-induced dissociation (CID) in the mass spectrometer, it fragments in a predictable manner, yielding diagnostic ions that reveal the original positions of the double bonds. nih.gov
Crucially, the fragmentation pattern also provides information about the double bond geometry. The cleavage occurs allylic to the double bonds, and for conjugated linoleic acid (CLA) methyl esters, the fragment vinylic to a trans double bond is significantly more abundant than the fragment vinylic to a cis double bond. nih.gov The ratio of the α-diagnostic ion (containing the carboxyl group) to the ω-diagnostic ion (containing the terminal methyl group) is characteristic of the geometry. For a trans,cis isomer, this ratio is less than 0.5, while for a cis,trans isomer, it is greater than 4.8. nih.gov This allows for the unambiguous characterization of the trans,trans configuration of methyl linolelaidate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like methyl linolelaidate. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment. sciepub.comnih.gov
In the ¹H NMR spectrum of a FAME such as methyl linolelaidate, distinct signals confirm its key structural features. The protons of the methyl ester group (-OCH₃) typically appear as a sharp singlet at approximately 3.6 ppm. The olefinic protons (-CH=CH-) associated with the double bonds resonate in the region of 5.3-5.4 ppm. The allylic methylene (B1212753) protons (=CH-CH₂-=) are found around 2.7 ppm, while other methylene protons along the acyl chain produce signals further upfield.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is highly deshielded, resonating around 174 ppm. researchgate.net The carbons of the double bonds (olefinic carbons) appear in the 127-131 ppm region. researchgate.net The carbon of the methyl ester group is typically found near 51 ppm, and the carbons of the aliphatic chain resonate between 14 and 34 ppm. Two-dimensional NMR techniques, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), can be used to definitively assign all signals and confirm the connectivity of the atoms within the molecule. researchgate.net
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Terminal Methyl (-CH₃) | ~0.88 | ~14.1 |
| Acyl Chain Methylene (-(CH₂)n-) | ~1.2-1.6 | ~22-34 |
| Methylene α to C=O (-CH₂-COO) | ~2.3 | ~34.1 |
| Methylene between double bonds (=CH-CH₂-CH=) | ~2.77 | ~25.6 |
| Olefinic Protons (-CH=CH-) | ~5.3-5.4 | ~127-131 |
| Ester Methyl (-O-CH₃) | ~3.67 | ~51.4 |
| Ester Carbonyl (-C=O) | N/A | ~174.2 |
Note: The chemical shifts are approximate and based on methyl linoleate, the cis,cis isomer. The trans,trans configuration of methyl linolelaidate would result in slight variations in the shifts of the olefinic and adjacent protons and carbons.
Sample Preparation and Derivatization Strategies for Analytical Studies
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For the analysis of fatty acids by gas chromatography, a derivatization step is essential. nih.gov Free fatty acids are highly polar and tend to form hydrogen bonds, which can lead to poor peak shapes and adsorption issues during GC analysis. Converting them to their corresponding methyl esters (FAMEs) increases their volatility and reduces their polarity, making them much more amenable to GC separation. researchgate.net
The esterification process can be catalyzed by either acids or bases. researchgate.net A common acid-catalyzed method involves heating the lipid sample with boron trifluoride (BF₃) or acetyl-chloride in methanol (B129727). nih.gov Base-catalyzed transmethylation is often faster and can be performed under milder conditions, for example, by using sodium methoxide (B1231860) in methanol. researchgate.net However, base-catalyzed reactions are not suitable for esterifying free fatty acids and primarily transesterify complex lipids like triglycerides. researchgate.net The choice of method depends on the nature of the sample matrix. After the reaction, the FAMEs are typically extracted into a nonpolar solvent like hexane (B92381) for injection into the GC system.
Internal Standard Utilization in Metabolomics and Lipidomics Studies
In quantitative metabolomics and lipidomics, the use of an internal standard (IS) is critical for achieving accurate and reproducible results. nih.gov An internal standard is a known amount of a specific compound added to a sample prior to analysis. It helps to correct for variations that can occur during sample preparation, derivatization, and instrumental analysis. researchgate.net
For FAME analysis, the ideal internal standard is a fatty acid that is structurally similar to the analytes of interest but not naturally present in the sample. metabolomicsworkbench.org Odd-chain fatty acids, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), and their methyl esters are commonly used for this purpose. metabolomicsworkbench.org These compounds behave similarly to the endogenous FAMEs during extraction, derivatization, and chromatographic separation but are easily distinguished by their unique retention times and/or mass spectra. In some specific applications, where it is known to be absent from the sample, methyl linolelaidate itself has been used as an internal standard for the analysis of other metabolites. researchgate.net By comparing the peak area of the analyte (e.g., methyl linolelaidate) to the peak area of the internal standard, precise quantification can be achieved, compensating for any sample loss or instrumental variability.
Biochemical Pathways and Mechanistic Biological Roles of Methyl Linolelaidate in Research Models
Engagement with Lipid Metabolic Pathways
In research models, methyl linolelaidate has been shown to interact with and influence several aspects of lipid metabolism. These interactions are crucial for understanding its potential biological significance.
Role in Energy Production and Biological Molecule Synthesis in in vitro Systems
Fatty acids are fundamental for energy production and the synthesis of various biological molecules. scialert.netresearchgate.netresearchgate.net Triacylglycerols, which are composed of fatty acids, are a key source of energy. ekb.eg In in vitro systems, fatty acids and their esters, such as methyl linolelaidate, can serve as energy substrates. The hydrogenation of methyl linolelaidate is an energy-releasing reaction. smolecule.com Additionally, lipids and their precursors are integral to the synthesis of complex molecules and the regulation of cellular processes through pathways like the mTOR-autophagy pathway, which influences lipid metabolism. stanford.edu
Interactions with Enzymes Involved in Lipid Metabolism
Methyl linolelaidate's interaction with enzymes is a key aspect of its role in lipid metabolism. It has been suggested that the biological activities of methyl linolelaidate may stem from its ability to modulate the activity of enzymes such as lipoxygenase and cyclooxygenase. cymitquimica.com These enzymes are critical in the metabolic pathways of fatty acids. Furthermore, research indicates that various enzymes are involved in the metabolism of fatty acids, including those that handle methyl-branched fatty acids, highlighting the complexity of these metabolic pathways. oulu.fi The transport and trafficking of long-chain fatty acids across cell membranes are mediated by translocases like CD36, which can be a point of interaction and regulation for fatty acids entering metabolic pathways. nih.gov
Oxidative Stress and Antioxidant Mechanisms in Model Systems
The double bonds in the structure of methyl linolelaidate make it susceptible to oxidation, leading to its involvement in oxidative stress processes. However, it has also been investigated for potential protective effects.
Studies on Protective Effects Against Cellular Damage in in vitro Contexts
In certain in vitro models, methyl linolelaidate has demonstrated protective effects against cellular damage. smolecule.com It has been shown to inhibit lipid peroxidation and reduce the production of reactive oxygen species (ROS), which can be harmful to cells. cymitquimica.com The antioxidant properties of methyl linolelaidate may be attributed to its ability to scavenge free radicals. chemoprev.org For instance, in studies on HepG2 cells, certain extracts containing fatty acids have shown cytoprotective properties against oxidative damage. nih.govresearchgate.net
Formation of Hydroperoxides and Other Oxidation Products
Under conditions of oxidative stress, particularly at elevated temperatures, methyl linolelaidate can undergo oxidation to form hydroperoxides and other oxidation products. smolecule.com The autoxidation of similar molecules like methyl linoleate (B1235992) leads to the formation of various hydroperoxides, such as 9-, 11-, and 13-hydroperoxides. nih.govhelsinki.fi The specific hydroperoxides formed can depend on factors like oxygen pressure and the presence of antioxidants like vitamin E. nih.govnih.gov High-temperature degradation studies of methyl linoleate have identified a complex mixture of oxidation products, including aldehydes, ketones, and alcohols, which result from the scission of hydroperoxides. sigmaaldrich.com
Table 1: Investigated Biological Roles of Methyl Linolelaidate in in vitro Research
| Biological Process | Observation in in vitro Models | Key Findings | References |
| Lipid Metabolism | Influences cellular fatty acid profiles and interacts with metabolic enzymes. | Can alter the composition of cellular lipids and may modulate enzymes like lipoxygenase and cyclooxygenase. | nih.gov, cymitquimica.com |
| Energy Production | Serves as a potential energy source. | Hydrogenation of methyl linolelaidate is an exothermic reaction. | smolecule.com |
| Oxidative Stress | Exhibits both pro-oxidant and antioxidant activities. | Can form hydroperoxides under oxidative conditions but also shows potential to inhibit lipid peroxidation and scavenge free radicals. | smolecule.com, cymitquimica.com, nih.gov |
Inflammatory Response Modulation in Non-Human Biological Contexts
Methyl linolelaidate is the trans-isomer of methyl linoleate, an ester of the omega-6 polyunsaturated fatty acid (PUFA) linoleic acid. The balance between omega-6 and omega-3 PUFAs is a critical determinant of inflammatory responses in biological systems.
In non-human biological systems, the metabolism of omega-6 and omega-3 PUFAs is a competitive process, utilizing the same enzymatic pathways to produce signaling molecules with often opposing effects. researchgate.net Linoleic acid (LA), the parent omega-6 fatty acid, is metabolized into a cascade of molecules, including arachidonic acid (AA). mdpi.com Subsequently, enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) convert AA into pro-inflammatory eicosanoids, including certain prostaglandins (B1171923) and leukotrienes. researchgate.net
Conversely, omega-3 fatty acids like alpha-linolenic acid (ALA) are metabolized into anti-inflammatory or less inflammatory mediators, such as resolvins and protectins. oregonstate.edu Because both fatty acid families compete for the same desaturase and elongase enzymes, their dietary ratio significantly influences which class of signaling molecules is predominantly produced. nih.govmdpi.com
While direct mechanistic studies on methyl linolelaidate's role in this balance are not extensively detailed in the available research, its structural identity as an isomer of an omega-6 fatty acid ester places it within this metabolic context. Research in canine nutrition has noted the inflammatory potential of omega-6 PUFAs like methyl linolelaidate, emphasizing the importance of a balanced omega-6 to omega-3 ratio in diets to mitigate chronic inflammation.
Isomerization Processes in Biological Milieux (e.g., Radical-mediated)
The conversion of cis-isomers of polyunsaturated fatty acid esters, like methyl linoleate, to their trans-counterparts, such as methyl linolelaidate, can be induced by radical species. This cis-trans isomerization is a significant process observed in various chemical and biological environments.
Thiyl radicals (RS•), which are sulfur-centered radicals, are known to catalyze this isomerization effectively. researchgate.net The process is initiated when a thiyl radical abstracts a hydrogen atom from the bisallylic position of methyl linoleate. nih.gov This action results in the formation of a pentadienyl radical. nih.gov In an environment lacking oxygen, this intermediate allows for a rotation around the carbon-carbon bond, leading to the more thermodynamically stable trans configuration. researchgate.netnih.gov This radical-induced isomerization is described as a catalytic cycle propagated by the reversible addition of the thiyl radical to the double bonds of the fatty acid ester. acs.orgresearchgate.net This mechanism is considered an integral part of the interaction between thiyl radicals and polyunsaturated fatty acids. nih.gov
A detailed kinetic analysis of the reaction between thiyl radicals and methyl linoleate has helped to resolve long-standing questions about the reaction rates, confirming that the process involves the formation of thiol-coupled products and allylic radicals. acs.org The study of this isomerization is valuable as the presence of trans lipids can serve as an indicator of free radical activity within a cell's lipidome. acs.orgresearchgate.net
Below is a table summarizing the key steps in the radical-mediated isomerization of methyl linoleate.
Table 1: Mechanistic Steps of Radical-Mediated Isomerization| Step | Description | Key Intermediates | References |
|---|---|---|---|
| Initiation | A radical, such as a thiyl radical (RS•), attacks the methyl linoleate molecule. | Thiyl Radical (RS•) | researchgate.net |
| Hydrogen Abstraction | The radical abstracts a hydrogen atom from a bisallylic carbon (-CH2- group between the two double bonds). | Pentadienyl Radical | nih.gov |
| Isomerization | The pentadienyl radical allows for rotation around the C-C bond, converting the cis double bond to a trans configuration. | Trans-configured radical | researchgate.netnih.gov |
| Propagation/Termination | The isomerized radical is "repaired" by a hydrogen donor, regenerating the radical catalyst or terminating the chain. This can involve a 'repair' reaction with a thiol. | Methyl Linolelaidate | nih.govacs.org |
Investigation of Methyl Linolelaidate in Specific Organismal Models
Methyl linolelaidate has been identified as a constituent in a variety of organisms, from microorganisms to plants, often through phytochemical screening and metabolic profiling studies.
Research into the lipid composition of microalgae, particularly for biofuel applications, has led to the identification of methyl linolelaidate in several species. In a study investigating the suitability of Acutodesmus obliquus and Chlamydomonas CC125 as lipid feedstocks, methyl linolelaidate was found to be the most abundant fatty acid methyl ester (FAME). wits.ac.za It constituted 94.0% of the total FAMEs in A. obliquus and 66.6% in Chlamydomonas. wits.ac.za
Additionally, a phytochemical screening of the brown seaweed Sargassum swartzii also detected the presence of methyl linolelaidate among its bioactive components. ekb.eg While these studies confirm its presence, often in significant quantities, further research is needed to elucidate its specific metabolic synthesis and function within algal cells. General studies on algal lipid metabolism show that fatty acid profiles can change significantly based on environmental conditions and growth stages. frontiersin.orgresearchgate.net
The following table presents data on the detection of methyl linolelaidate in algal species.
Table 2: Detection of Methyl Linolelaidate in Algal Species| Algal Species | Context of Study | Percentage of Total FAMEs | References |
|---|---|---|---|
| Acutodesmus obliquus | Biodiesel feedstock investigation | 94.0% | wits.ac.za |
| Chlamydomonas CC125 | Biodiesel feedstock investigation | 66.6% | wits.ac.za |
| Sargassum swartzii | Phytochemical screening | 5.12% of extract | ekb.eg |
In the field of insect biochemistry, methyl linolelaidate has been identified in studies investigating the metabolic changes associated with disease. A gas chromatography-mass spectrometry (GC/MS) analysis of the hemolymph of honey bee (Apis mellifera) larvae revealed that methyl linolelaidate was identified only in larvae infected with the fungal pathogen Ascosphaera apis, suggesting its appearance is linked to the pathological state. ugto.mx
Separately, a study cataloging natural compounds with potential insecticidal activity listed methyl linolelaidate as a compound found in research related to the Mexican fruit fly, Anastrepha ludens. indexcopernicus.com These findings indicate that methyl linolelaidate may play a role in insect physiology, particularly in response to stressors like infection.
Gas chromatography-mass spectrometry (GC-MS) analyses have frequently identified methyl linolelaidate as a phytochemical constituent in a diverse range of plant species. These studies often aim to create a comprehensive profile of a plant's chemical makeup.
For instance, methyl linolelaidate was found to be a significant component in the ethanol (B145695) extract of Solanum melongena (Aubergine) leaf, accounting for 17.96% of the identified compounds. brieflands.com It has also been detected in the dichloromethane (B109758) (DCM) extracts of both the aerial parts and seeds of Scrophularia umbrosa, where it represented 54.90% and 70.15% of the identified components in the respective extracts. researchgate.net Other plants where it has been reported include Kayea assamica rjptonline.org and Bauhinia purpurea. While its presence is well-documented, its specific biosynthetic pathways and physiological functions within these plants remain a subject for further investigation.
The table below lists several plant species in which methyl linolelaidate has been identified.
Table 3: Identification of Methyl Linolelaidate in Various Plant Species| Plant Species | Part Studied | Extraction/Analysis Method | % of Identified Components | References |
|---|---|---|---|---|
| Solanum melongena | Leaf | Ethanol Extract / GC-MS | 17.96% | brieflands.com |
| Scrophularia umbrosa | Aerial Parts | DCM Extract / GC-MS | 54.90% | researchgate.net |
| Scrophularia umbrosa | Seed | DCM Extract / GC-MS | 70.15% | researchgate.net |
| Kayea assamica | Leaf | Methanol (B129727) Extract / GC-MS | Not specified | rjptonline.org |
| Bauhinia purpurea | Stem, Fruit, Leaves | Chloroform Extract / GC-MS | Not specified | |
| Sargassum swartzii | Whole | Supercritical Water Extract / GC-MS | 5.12% | ekb.eg |
In Vitro Digestion and Lipolysis Studies
In vitro models that simulate the digestion process are crucial tools for understanding the enzymatic breakdown of lipids. These studies provide insights into the rate and extent of lipolysis, which is the hydrolysis of triacylglycerols into fatty acids and monoacylglycerols by lipases. For methyl linolelaidate, the methyl ester of the trans fatty acid linolelaidic acid, its behavior during simulated digestion is of interest for understanding its potential absorption and metabolic fate.
Research has shown that the process of lipolysis can be influenced by the structure of the fatty acids themselves. While specific in vitro digestion studies focusing solely on methyl linolelaidate are not extensively detailed in the provided results, broader studies on fatty acid methyl esters (FAMEs) and lipid digestion offer relevant context. For instance, the analysis of FAMEs is a standard method to characterize the fatty acid composition of food products and biological samples after in vitro digestion. unit.nogcms.cz The process typically involves extracting lipids from the digestion matrix, followed by transesterification to convert fatty acids into their corresponding methyl esters for analysis by gas chromatography (GC). unit.nocambridge.org
Studies involving the in vitro digestion of various oils and dairy products utilize simulated gastrointestinal conditions, including digestive enzymes like pancreatic lipase (B570770), to assess the release of fatty acids. unit.nonih.govresearchgate.net The degree of lipolysis is often quantified by measuring the amount of free fatty acids released over time. researchgate.net It has been noted that the fatty acid composition of the original food can significantly differ from the profile of free fatty acids released during digestion. researchgate.net
In the context of enzymatic reactions, lipases are used for both hydrolysis (lipolysis) and synthesis (esterification or transesterification). For example, a combined lipase system from Candida rugosa and Thermomyces lanuginosus has been used in the enzymatic transesterification of waste frying oil, which contained methyl linolelaidate as one of its components. mdpi.comresearchgate.net This highlights the role of lipases in reactions involving fatty acid esters. Furthermore, some research has explored the reduction of carboxylic acids to primary alcohols using whole-cell biocatalysts, where methyl esters like methyl phenoxyacetate (B1228835) were used as starting materials to be hydrolyzed in situ to the corresponding acid before reduction. polimi.it
The table below summarizes findings from studies where methyl linolelaidate was a component in a mixture subjected to enzymatic processes or analysis post-digestion.
Interactive Data Table: In Vitro Studies Referencing Methyl Linolelaidate
| Study Focus | Experimental Context | Key Findings Related to Fatty Acid Esters | Reference |
| Fatty Acid Analysis of Dairy Products | In vitro digestion of dairy products using the INFOGEST model. | Methyl linolelaidate was listed as a component of a fatty acid methyl ester standard used for quantification. | unit.no |
| Enzymatic Transesterification of Waste Frying Oil | Use of a combined lipase system to produce biodiesel from waste frying oil. | Methyl linolelaidate was identified as a component of the resulting fatty acid methyl esters (FAMEs). | mdpi.comresearchgate.net |
| Fatty Acid Analysis in Oolong Tea | Quantification of fatty acids during the postharvest process of oolong tea production. | The content of methyl linolelaidate was observed to change during the processing stages. | mdpi.com |
| Fatty Acid Composition in Lamb Adipose Tissue | Analysis of fatty acids in lambs supplemented with mulberry silage. | The content of methyl linolelaidate in adipose tissue was found to decrease with the supplemented diet. | mdpi.com |
This collection of studies indicates that while direct, detailed investigations into the specific lipolysis kinetics of pure methyl linolelaidate are not prominent, its presence is acknowledged in the broader context of lipid analysis and enzymatic transformations in various research models. The analytical methods employed in these studies, particularly the conversion to and analysis of FAMEs, are standard procedures for evaluating the outcomes of in vitro digestion. gcms.cz
Natural Abundance and Biosynthetic Contexts of Methyl Linolelaidate
Occurrence in Plant-Derived Lipid Extracts
Methyl linolelaidate, the methyl ester of linolelaidic acid, has been identified in the lipid fractions of various plants. Its presence is often determined through gas chromatography-mass spectrometry (GC-MS) analysis of plant extracts.
Detailed investigations have confirmed the presence of methyl linolelaidate in several specific plant species, highlighting its distribution across different plant families and tissues.
Bridelia stipularis : In an analysis of fixed oils from different parts of Bridelia stipularis, methyl linolelaidate was identified as the major compound in the petroleum ether extract of the roots, constituting 36.86% of the identified components. scialert.netresearchgate.netresearchgate.netscialert.net The study utilized gas chromatography-mass spectrometry to analyze fatty acid methyl esters (FAMEs) derived from the plant's fixed oils. scialert.net
Piliostigma thonningii : The ethyl acetate (B1210297) leaf extract of Piliostigma thonningii was found to contain methyl linolelaidate, also referred to as linolelaidic acid, methyl ester. researchgate.net It was one of thirteen bioactive components identified, accounting for 6.05% of the extract. researchgate.net
Arctium lappa : In studies of Arctium lappa (burdock) root ecotypes, methyl linolelaidate was detected as a significant non-polar compound. mdpi.comresearchgate.net In one analysis, its abundance in the solid-phase microextraction (SPME) extract was not statistically different from that of γ-sitosterol, the most abundant non-polar compound found. mdpi.comresearchgate.net
Crocus sativus : The liposoluble fraction of Crocus sativus (saffron) has been analyzed for its chemical constituents. Methyl linolelaidate was detected in the ether fraction of the perianth at a relative content of 0.51%. tandfonline.com It was not, however, detected in the stamen or stigma portions of the flower under the same analysis. tandfonline.com Another study also noted the presence of 9,12-octadecadienoic acid (an isomer of which is linolelaidic acid) in saffron stigma for the first time. researchgate.net
Oolong Tea : The dynamics of fatty acids during the post-harvest processing of Oolong tea have been studied, revealing the presence of methyl linolelaidate. mdpi.com Analysis showed that the content of polyunsaturated fatty acids, including methyl linolelaidate, changes throughout the production process, with significant differences observed between different stages like withering and turn-over. mdpi.com
Table 1: Identification of Methyl Linolelaidate in Specific Botanical Species
| Botanical Species | Part of Plant Studied | Extraction/Analysis Method | Finding/Concentration | Citation |
|---|---|---|---|---|
| Bridelia stipularis | Root | Petroleum Ether Extraction, GC-MS | 36.86% of fixed oil components | scialert.netresearchgate.netresearchgate.netscialert.net |
| Piliostigma thonningii | Leaf | Ethyl Acetate Extraction, GC-MS | 6.05% of extract components | researchgate.net |
| Arctium lappa | Root | Pressurized Biobased Solvents, SPME, GC-MS | Identified as a significant non-polar compound | mdpi.comresearchgate.net |
| Crocus sativus | Perianth | Ether Extraction, GC-MS | 0.51% of liposoluble fraction | tandfonline.com |
| Oolong Tea (Camellia sinensis) | Leaf | GC-MS | Detected, with content varying during processing | mdpi.com |
Presence in Microalgal Lipids and Biorefinery Feedstocks
Microalgae are recognized as a promising feedstock for biofuel production due to their ability to accumulate high levels of lipids. mdpi.com These lipids can be converted into fatty acid methyl esters (FAMEs), the primary components of biodiesel. researchgate.net Methyl linolelaidate has been identified as a significant FAME in certain microalgal species. In a study comparing Acutodesmus obliquus and Chlamydomonas CC125, both species were found to contain high levels of methyl linolelaidate (C18:2). wits.ac.za Specifically, the FAME profile of Acutodesmus obliquus was composed of 94.0% methyl linolelaidate, while Chlamydomonas CC125 contained 66.6%. wits.ac.za This high proportion of polyunsaturated fatty acids is noted as suitable for biodiesel use in cold climates. scielo.org.co The potential of microalgae as a feedstock for biorefineries is a subject of ongoing research, with a focus on optimizing biomass and lipid productivity. mdpi.comresearchgate.net
Detection in Fungal and Insect-Derived Biomass
Methyl linolelaidate has also been identified in biomass derived from fungi and insects.
Fungal Biomass : A GC-MS analysis of crude extracts from the mycelial biomass of the desert truffle Tirmania nivea identified methyl linolelaidate as one of many important biological compounds. mdpi.comresearchgate.net It was detected in the crude ethyl acetate, methanol (B129727), and hexane (B92381) extracts, suggesting its potential as a renewable resource from this fungal biomass. mdpi.comresearchgate.net Another study noted that methyl linolelaidate has demonstrated mild antifungal activity, likely by altering fungal membrane structures. ajol.info
Insect-Derived Biomass : The compound has been detected in insects. An analysis of the fungus comb from the mound of the Indo-Malayan termite Macrotermes gilvus revealed methyl linolelaidate as a fatty-acid derivative in the n-hexane extract. mdpi.com In another context, a study on honey bee larvae (Apis mellifera) infected with the fungal pathogen Ascosphaera apis found that methyl linolelaidate was only identified in the haemolymph of infected larvae, whereas it was absent in healthy ones. researchgate.net This suggests a potential role for the compound in the insect's response to infection. researchgate.net Furthermore, research on black soldier fly (Hermetia illucens) prepupae has identified linolelaidate as one of the fatty acids present. nih.gov
Research Trajectories and Broader Academic Implications of Methyl Linolelaidate Studies
Contributions to Biodiesel Science and Technology
The chemical structure of fatty acid methyl esters (FAMEs) is a primary determinant of biodiesel fuel properties. Methyl linolelaidate's characteristics, particularly its cetane number and presence in waste-derived feedstocks, make it a relevant subject in biodiesel research.
The cetane number (CN) is a critical indicator of a diesel fuel's ignition quality, with a higher number correlating to better combustion performance. researchgate.net The cetane number of a biodiesel is directly influenced by the composition of its FAMEs; it generally increases with carbon chain length and decreases with the degree of unsaturation. researchgate.net
Recent research has focused on experimentally determining the cetane numbers of individual FAMEs to better predict the performance of biodiesel blends. In this context, the derived cetane number (DCN) of neat trans fatty acid methyl esters, including methyl linolelaidate, was determined for the first time, providing crucial data for fuel quality models. researchgate.netbiodieseleducation.org One comprehensive report on experimental cetane numbers lists a specific value for methyl linolelaidate, as detailed in the table below. nrel.gov
| Compound | CAS Number | Cetane Number (CN) | Source |
|---|---|---|---|
| Methyl linolelaidate | 2566-97-4 | 43.0 | nrel.gov |
| Methyl elaidate (B1234055) (trans-isomer of methyl oleate) | 1937-62-8 | 57.2 | nrel.gov |
The conversion of waste cooking oil (WCO) and other low-value fats into biodiesel is a key strategy in waste valorization and sustainable fuel production. pjoes.com The resulting biodiesel is a mixture of various FAMEs, and its composition determines its fuel properties. nih.gov
Methyl linolelaidate has been identified as a significant component in biodiesel produced from these waste streams. In one study analyzing biodiesel from different feedstocks, WCO-derived biodiesel was found to contain 71.4% methyl linolelaidate. wits.ac.za Biodiesel produced from the microalga Acutodesmus obliquus also showed a very high concentration of methyl linolelaidate at 94.0%. wits.ac.za The presence and high proportion of this compound in biodiesel from waste sources underscore its importance in the chemical profile and ultimate performance of these second-generation biofuels.
Role in Discovering Bioactive Compounds from Natural Sources (non-clinical focus)
For instance, methyl linolelaidate was found to be the major compound (36.86%) in the fixed oil extracted from the roots of Bridelia stipularis. scialert.net It has also been detected in extracts from the rhizomes of Eremostachys azerbaijanica, where the presence of fatty acids and their derivatives was linked to the cytotoxic effects of the non-polar extracts. nih.gov In an analysis of the aerial parts and seeds of Scrophularia umbrosa, methyl linolelaidate was a major component of the dichloromethane (B109758) extracts. brieflands.com Furthermore, it was identified as a bioactive component in the brown seaweed Sargassum swartzii and in the leaves of Piliostigma thonningii, with the extracts showing potential antifungal and antibacterial properties. cymitquimica.commdpi.com The compound has also been noted in extracts of burdock (Arctium lappa L.) roots and Piper betle leaves. mdpi.comacgpubs.org
These findings highlight the role of methyl linolelaidate as part of the complex chemical matrix responsible for the biological activities observed in various natural extracts.
| Natural Source | Part(s) Used | Associated Bioactivity of Extract (Non-Clinical) | Reference |
|---|---|---|---|
| Bridelia stipularis | Roots | Antibacterial | scialert.net |
| Eremostachys azerbaijanica | Rhizomes | Cytotoxic | nih.gov |
| Scrophularia umbrosa | Aerial parts, Seeds | Antioxidant, Antimalarial | brieflands.com |
| Sargassum swartzii (Brown Seaweed) | Whole organism | Antifungal | cymitquimica.com |
| Piliostigma thonningii | Leaves | Antibacterial | mdpi.com |
| Arctium lappa L. (Burdock) | Roots | Antioxidant, Anticholinergic | mdpi.com |
| Piper betle L. | Leaves | α-Glucosidase inhibition | acgpubs.org |
Antifungal Activity Research in in vitro and Microbial Systems
The exploration of methyl linolelaidate's antifungal properties has yielded promising results in various studies. Research indicates that this compound exhibits inhibitory effects against a range of fungal pathogens.
Fatty acid methyl esters (FAMEs), including methyl linolelaidate, have demonstrated notable antifungal activity. Studies on FAMEs from vegetable oils have shown efficacy against clinically relevant fungal strains. For instance, FAMEs from soybean, sunflower, and corn oils, which contain methyl linoleate (B1235992) (a related isomer), were effective against Paracoccidioides spp. with minimum inhibitory concentration (MIC) values ranging from 15.6 to 500 µg/mL. scielo.br The antifungal action of these FAMEs is largely attributed to their high content of unsaturated methyl esters like methyl linoleate. scielo.br
Further research has identified methyl linolelaidate as a component in extracts from various natural sources that exhibit antifungal properties. For example, the n-hexane extract of a fungus comb from the Indo-Malayan termite Macrotermes gilvus Hagen mound contained methyl linolelaidate among other fatty acid derivatives and showed bioactivity against wood-staining fungi. mdpi.com Similarly, extracts from Crocus sativus (saffron) containing methyl linolelaidate have demonstrated significant antifungal activities in vitro against pathogenic fungi like P. oryzae. tandfonline.com
The mechanisms underlying the antifungal activity of fatty acids and their esters are thought to involve the disruption of the fungal cell membrane. mdpi.com Some studies suggest that these compounds can form pores in the cell membrane, leading to the leakage of essential intracellular components and ultimately causing fungal cell death. mdpi.com The presence of methyl linolelaidate in extracts of the endophytic fungus Curvularia papendorfii and in algae and cyanobacteria further supports its role as a natural antifungal agent. nih.govmdpi.comnih.gov These organisms produce a variety of bioactive metabolites, including fatty acids, that contribute to their defense mechanisms against pathogenic fungi like Fusarium spp. mdpi.comnih.gov
Table 1: Antifungal Activity of Extracts Containing Methyl Linolelaidate and Related Compounds
| Source of Extract | Fungal Pathogen(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Vegetable Oils (Soybean, Sunflower, Corn) | Paracoccidioides spp., Candida glabrata, C. krusei, C. parapsilosis | MIC values ranging from 15.6 to 500 µg/mL. Synergistic effect with itraconazole. | scielo.br |
| Crocus sativus (Saffron) | P. oryzae and other pathogenic fungi | Significant in vitro antifungal activity. | tandfonline.com |
| Fungus Comb (Macrotermes gilvus) | Wood-staining fungi | Bioactivity against wood-staining fungi. | mdpi.com |
| Algae and Cyanobacteria | Fusarium spp. | Antifungal activity. | mdpi.comnih.gov |
Larvicidal Activity Investigations in Vector Control Research
In the ongoing search for environmentally safer alternatives to synthetic insecticides for vector control, methyl linolelaidate has emerged as a compound of interest due to its larvicidal properties. The control of mosquito populations, which are vectors for diseases like malaria and dengue fever, is a critical public health objective. frontiersin.orgnih.gov
Research has shown that methyl linolelaidate, often as a constituent of plant-derived extracts, exhibits toxicity towards mosquito larvae. For example, it has been identified as a component in the hydrodistillate of Magnolia denudata seeds, which demonstrated larvicidal effects against several mosquito species, including Anopheles sinensis, Aedes aegypti, Aedes albopictus, and Culex pipiens pallens. researchgate.net
The development of biolarvicides from natural sources like plants is a promising strategy to combat the spread of insecticide resistance and reduce the negative environmental impact of synthetic pesticides. frontiersin.org The investigation into compounds like methyl linolelaidate is a key aspect of this research, aiming to identify and optimize effective and eco-friendly larvicidal agents. frontiersin.orgms-editions.clnih.gov
Table 2: Larvicidal Activity of Extracts Containing Methyl Linolelaidate and Related Fatty Acids
| Plant/Source | Mosquito Species | Active Compounds Identified | Reference(s) |
|---|---|---|---|
| Magnolia denudata seeds | Anopheles sinensis, Aedes aegypti, Aedes albopictus, Culex pipiens pallens | Methyl linolelaidate, β-Caryophyllene, Palmitic acid, Behenic acid, α-Humulene | researchgate.net |
| Millettia pinnata seeds | Culex pipiens pallens, Aedes aegypti | Karanjin, Oleic acid, Linoleic acid, Palmitic acid (Methyl linolelaidate not explicitly mentioned but related fatty acids are) | nih.gov |
| Acacia pennata | Aedes aegypti | Linoleic acid | seameotropmednetwork.org |
Advanced Lipidomics and Metabolomics Applications
Methyl linolelaidate plays a significant role in the fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in biological systems. waters.comnih.gov These "omics" technologies are powerful tools for understanding the biochemical underpinnings of health and disease, and for discovering potential biomarkers. rsc.orgresearchgate.net
In metabolomics studies, methyl linolelaidate is often included in the panels of fatty acids analyzed to investigate metabolic perturbations associated with various conditions. For example, it has been used as a reference standard in gas chromatography-mass spectrometry (GC-MS) based metabolomics to identify potential diagnostic biomarkers for cerebral infarction. rsc.orgrsc.org Such studies aim to identify changes in the levels of metabolites, including specific fatty acids, that can serve as indicators of disease presence or progression. rsc.org
Methyl linolelaidate has also been utilized as an internal standard in metabolomic analyses of cell lines to differentiate between cancerous and normal cells, such as in prostate cancer research. mdpi.com The precise quantification of metabolites is crucial in these studies, and internal standards help to ensure the accuracy and reliability of the results.
Furthermore, lipidomics studies have highlighted the importance of analyzing the full spectrum of lipids to understand complex diseases like multiple sclerosis. mdpi.com While specific mention of methyl linolelaidate in these particular studies may vary, the broader context of fatty acid metabolism, including trans fatty acids, is a key area of investigation. The alterations in lipid profiles can provide insights into disease mechanisms and potential therapeutic targets. mdpi.com The use of advanced analytical techniques like UPLC-MS/MS allows for the detailed characterization of the lipidome, where compounds like methyl linolelaidate can be identified and quantified. mdpi.com
The inclusion of methyl linolelaidate in these advanced analytical workflows underscores its relevance as a component of the metabolome and lipidome, contributing to a more complete understanding of biological systems in both healthy and diseased states.
Emerging Research Directions and Future Challenges for Methyl Linolelaidate Research
Elucidating Novel Biochemical Pathways
The biological roles and metabolic pathways of methyl linolelaidate are areas of active investigation. While traditionally viewed in the context of lipid metabolism, recent studies are beginning to shed light on more nuanced biochemical interactions.
Research into the metabolic fate of methyl linolelaidate is crucial for understanding its physiological effects. nih.gov Fatty acids and their derivatives are known to be involved in a wide array of cellular functions, from structural components of membranes to signaling molecules. nih.gov The specific pathways through which methyl linolelaidate is processed, and how these may differ from its cis-isomer, methyl linoleate (B1235992), are of significant interest. For instance, studies have explored the impact of trans fatty acids on the fatty acid composition of adipocyte plasma membranes and insulin (B600854) sensitivity. researchgate.net
Furthermore, the interaction of methyl linolelaidate with various enzymes is a key area of research. For example, some studies suggest that methyl linolelaidate may inhibit lipid peroxidation, potentially by modulating the activity of enzymes like lipoxygenase or cyclooxygenase. biosynth.com In the context of oolong tea production, the content of methyl linolelaidate changes during postharvest processing, suggesting its involvement in the enzymatic pathways that contribute to the tea's final chemical profile. mdpi.com The mechanical wounding of tea leaves during processing appears to enhance the activity of lipoxygenase, which could influence the metabolism of fatty acids like linolelaidic acid. mdpi.com
The study of how methyl linolelaidate is incorporated into and alters cellular membranes is another critical research direction. The physical properties of trans fatty acids differ from their cis counterparts, and their presence can affect membrane fluidity and the function of membrane-bound proteins. nih.gov Understanding these structure-function relationships is essential for a complete picture of the biochemical impact of methyl linolelaidate.
Advancements in Stereoselective Synthesis and Isomer Control
The precise synthesis of methyl linolelaidate and the control of its isomers are significant challenges for chemists. The presence of two trans double bonds in a specific configuration requires sophisticated synthetic strategies to avoid the formation of unwanted cis and trans isomers.
Recent research has focused on developing stereoselective methods for the synthesis of unsaturated fatty acid esters. One approach involves the use of selective oxidation reactions. For example, the oxidation of methyl linolelaidate using an oxidant system like methyltrioxorhenium/H2O2/pyridine has been investigated. nih.govresearchgate.netmdpi.com These reactions can exhibit good regio- and stereoselectivity, which is crucial for obtaining the desired isomer. nih.govresearchgate.netmdpi.com The selectivity of such reactions is often influenced by the nucleophilicity of the double bonds, as well as steric and stereoelectronic effects. nih.govresearchgate.netmdpi.com
Another area of advancement is the study of thermally induced isomerization. Heating methyl linoleate can lead to the formation of various geometric and conjugated isomers, including methyl linolelaidate. researchgate.net Understanding the mechanisms of these thermal reactions, which can involve free-radical pathways, is important for controlling the isomeric composition of fatty acid mixtures. researchgate.net
The development of new catalytic systems is also a key aspect of advancing stereoselective synthesis. These catalysts aim to provide high yields and selectivity under mild reaction conditions, minimizing the formation of byproducts. The ultimate goal is to achieve facile and controlled synthesis of specific CLA isomers, which can then be used as standards for analytical purposes or for investigating their biological activities. researchgate.net
Development of Integrated Analytical Platforms
Accurate and sensitive detection and quantification of methyl linolelaidate, often in complex biological matrices, require the development of advanced and integrated analytical platforms.
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs), including methyl linolelaidate. shimadzu.comfrontiersin.orgthermofisher.com Researchers are continuously working to optimize GC methods to achieve better separation of various FAME isomers. thermofisher.com The use of high-efficiency capillary columns and optimization of carrier gas and temperature programs can significantly improve resolution. thermofisher.com
For complex samples, multi-dimensional analytical techniques are being employed. Combining different analytical platforms, such as liquid chromatography (LC) and GC-MS, can provide a more comprehensive characterization of the lipidome. frontiersin.org Furthermore, the integration of different ionization techniques in mass spectrometry, such as electron ionization (EI) and field ionization (FI), can be particularly useful. jeolusa.com While EI provides characteristic fragmentation patterns for library matching, FI helps in the clear identification of the molecular ion, which can be absent in the EI spectra of unsaturated FAMEs. jeolusa.com
The development of sophisticated data analysis software is also crucial. Tools that can automatically integrate peaks, perform library searches, and estimate molecular formulas from accurate mass measurements streamline the analysis process and improve the reliability of identification. shimadzu.comjeolusa.com These integrated platforms are essential for metabolomics and lipidomics studies where a large number of compounds need to be identified and quantified simultaneously. frontiersin.orgresearchgate.net
| Analytical Technique | Application in Methyl Linolelaidate Analysis | Key Advantages | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of FAMEs, including isomers. | High resolution, established libraries for identification. | shimadzu.com, frontiersin.org, thermofisher.com |
| Integrated GC-MS with multiple ionization sources (EI/FI) | Provides both fragmentation data and clear molecular ion peaks. | Improved confidence in identification, especially for unsaturated FAMEs. | jeolusa.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of the broader lipidome in conjunction with GC-MS. | Suitable for less volatile and thermally labile compounds. | frontiersin.org |
| Advanced Data Processing Software | Automated peak integration, library searching, and formula generation. | Increased throughput and accuracy of analysis. | shimadzu.com, jeolusa.com |
Exploration in New Biological Models for Mechanistic Insights
To gain deeper mechanistic insights into the biological effects of methyl linolelaidate, researchers are turning to a variety of biological models, from microorganisms to animal models.
In the field of microbiology, the fatty acid profiles of microorganisms, including the presence of specific FAMEs, can serve as "microbial fingerprints." wikipedia.org Studying how organisms like the fungus Aspergillus flavus alter their fatty acid composition, including the levels of methyl linolelaidate, in response to environmental changes like temperature can provide insights into metabolic regulation and its link to other processes, such as aflatoxin biosynthesis. frontiersin.org Similarly, methyl linolelaidate has been identified in honey bee larvae, and its presence only in infected larvae suggests a potential role in the host-pathogen interaction. bohrium.com
Furthermore, network pharmacology and molecular docking are being used as computational models to predict the potential targets and signaling pathways of compounds found in traditional medicines, which can include methyl linolelaidate. researchgate.netnih.govnih.gov These in silico approaches can help to generate hypotheses about the mechanisms of action that can then be validated through in vitro and in vivo experiments.
Q & A
Basic Research Questions
Q. How can researchers accurately identify and quantify methyl linolelaidate in complex lipid mixtures using gas chromatography (GC)?
- Methodological Answer : Methyl linolelaidate is typically analyzed via high-resolution GC equipped with polar capillary columns (e.g., Rt-2560 or FAMEWAX) to resolve trans isomers. AOCS Method Ce-1h-05 and AOAC 996.06 are standardized protocols for fatty acid methyl ester (FAME) analysis, recommending hydrogen carrier gas and optimized temperature gradients (e.g., 100°C to 240°C at 4°C/min) . Quantification requires certified reference standards (e.g., 37-component FAME mixes), with methyl linolelaidate often present at 2% (w/w) in trans-fat-specific blends . Internal standards like methyl decanoate (C19:0) are used to normalize retention time shifts .
Q. What are the critical steps for validating the purity of methyl linolelaidate analytical standards?
- Methodological Answer : Purity validation involves:
- Chromatographic Purity : GC-MS analysis with ≥99% peak area homogeneity, using columns that separate trans-9,12 and cis-9,12 isomers (e.g., Rt-2560) .
- Spectroscopic Confirmation : FT-IR to verify trans double bond signatures (∼965 cm⁻¹) and NMR for structural elucidation .
- Certification : Cross-referencing with ISO 17034-compliant reference materials (e.g., ISO Guide 31) to ensure traceability .
Q. What experimental precautions are necessary to prevent isomerization of methyl linolelaidate during sample preparation?
- Methodological Answer : To avoid cis-trans interconversion:
- Use inert atmospheres (N₂ or Ar) during lipid extraction and methylation.
- Limit exposure to heat (>60°C) and UV light during derivatization.
- Employ mild methylation reagents (e.g., BF₃-methanol at 50°C) instead of harsh acid catalysts .
Advanced Research Questions
Q. How can researchers resolve co-elution challenges between methyl linolelaidate and other trans-C18:2 isomers in GC analyses?
- Methodological Answer : Advanced separation strategies include:
- Column Selection : Use 100-m polar columns (e.g., CP-Sil 88) with high selectivity for trans isomers.
- Temperature Programming : Multi-ramp protocols (e.g., 180°C → 220°C at 1.5°C/min) to enhance resolution .
- Multidimensional GC (GC×GC) : Coupling two columns with orthogonal polarity improves peak capacity for isomers like trans-9,12 vs. trans-10,12 .
Q. What are the implications of methyl linolelaidate’s trans-configuration in lipid metabolism studies using in vitro models?
- Methodological Answer : In hepatic or adipocyte models:
- Metabolic Tracing : Use ¹³C-labeled methyl linolelaidate to track β-oxidation pathways via LC-MS/MS, noting its slower catabolism compared to cis isomers .
- Inflammatory Markers : Quantify pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophages exposed to methyl linolelaidate to assess trans-fat-induced inflammation .
- Membrane Fluidity Assays : Fluorescence polarization with DPH probes to evaluate disruptions in lipid bilayer integrity .
Q. How should discrepancies in methyl linolelaidate quantification across studies be addressed?
- Methodological Answer : Common sources of variability and solutions:
- Calibration Standards : Use NIST-traceable FAME mixes with documented isomer composition .
- Detector Linearity : Validate GC-FID response factors for trans isomers, which may differ from cis analogs by 5–10% .
- Data Normalization : Report absolute concentrations (µg/mg tissue) alongside relative percentages to account for total lipid extraction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
